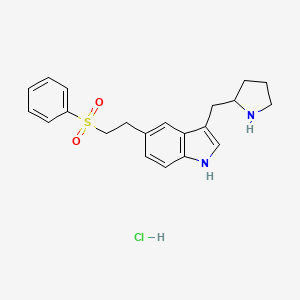

N-DesmethylEletriptanHydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

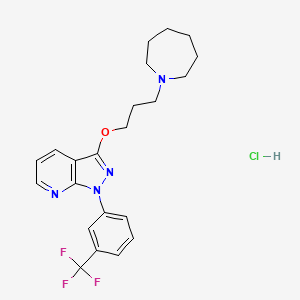

Le chlorhydrate de N-Désméthyléletriptan est un composé chimique qui sert de standard d'impureté pour l'életriptan. L'életriptan est un médicament classé comme agoniste du récepteur de la sérotonine utilisé dans le traitement des migraines. Structurellement, le chlorhydrate de N-Désméthyléletriptan fait partie de la classe des triptans et est connu pour son action spécifique sur les récepteurs de la sérotonine, ce qui le rend efficace pour traiter les symptômes de la migraine .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du chlorhydrate de N-Désméthyléletriptan implique la déméthylation de l'életriptan. Ce processus nécessite généralement des réactifs et des conditions spécifiques pour obtenir le produit souhaité. Les conditions de réaction comprennent souvent l'utilisation d'un agent de déméthylation sous température et pression contrôlées pour assurer l'élimination sélective du groupe méthyle de l'életriptan .

Méthodes de production industrielle

La production industrielle du chlorhydrate de N-Désméthyléletriptan suit des voies de synthèse similaires mais à plus grande échelle. Le processus consiste à optimiser les conditions de réaction pour maximiser le rendement et la pureté. Cela peut inclure l'utilisation de techniques avancées telles que les réacteurs à écoulement continu et les systèmes automatisés pour garantir une qualité de production constante .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de N-Désméthyléletriptan subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de nucléophiles ou d'électrophiles.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Les agents réducteurs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : Les réactifs courants comprennent les halogènes et les agents alkylants.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés N-oxydes, tandis que la réduction peut donner des dérivés d'amine entièrement réduits .

Applications de la recherche scientifique

Le chlorhydrate de N-Désméthyléletriptan a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme standard de référence en chimie analytique pour garantir la précision et l'exactitude des méthodes analytiques.

Biologie : Étudié pour ses interactions avec les molécules biologiques et ses effets sur les processus cellulaires.

Médecine : Étudié pour ses effets thérapeutiques potentiels et son rôle dans le développement de nouveaux traitements contre la migraine.

Industrie : Utilisé dans l'industrie pharmaceutique pour le contrôle qualité et la validation des procédés de production de l'életriptan .

Mécanisme d'action

Le chlorhydrate de N-Désméthyléletriptan exerce ses effets en se liant aux récepteurs de la sérotonine dans le cerveau. Cette liaison entraîne la constriction des vaisseaux sanguins, ce qui aide à soulager la douleur associée aux migraines. Les cibles moléculaires impliquées comprennent divers sous-types de récepteurs de la sérotonine, tels que les récepteurs 5-HT1B et 5-HT1D .

Applications De Recherche Scientifique

N-DesmethylEletriptanHydrochloride has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry to ensure the accuracy and precision of analytical methods.

Biology: Studied for its interactions with biological molecules and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic effects and its role in the development of new migraine treatments.

Industry: Used in the pharmaceutical industry for quality control and validation of Eletriptan production processes .

Mécanisme D'action

N-DesmethylEletriptanHydrochloride exerts its effects by binding to serotonin receptors in the brain. This binding leads to the constriction of blood vessels, which helps alleviate the pain associated with migraines. The molecular targets involved include various serotonin receptor subtypes, such as 5-HT1B and 5-HT1D receptors .

Comparaison Avec Des Composés Similaires

Composés similaires

Életriptan : Le composé parent, utilisé dans le traitement des migraines.

Sumatriptan : Un autre triptan utilisé pour soulager les migraines.

Rizatriptan : Similaire en structure et en fonction à l'életriptan, utilisé pour les migraines .

Unicité

Le chlorhydrate de N-Désméthyléletriptan est unique en raison de sa structure spécifique déméthylée, qui lui confère des propriétés pharmacologiques distinctes par rapport à son composé parent, l'életriptan. Cette unicité le rend précieux pour la recherche et le contrôle qualité dans l'industrie pharmaceutique .

Propriétés

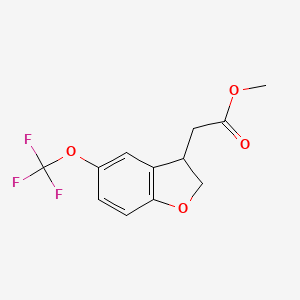

Formule moléculaire |

C21H25ClN2O2S |

|---|---|

Poids moléculaire |

405.0 g/mol |

Nom IUPAC |

5-[2-(benzenesulfonyl)ethyl]-3-(pyrrolidin-2-ylmethyl)-1H-indole;hydrochloride |

InChI |

InChI=1S/C21H24N2O2S.ClH/c24-26(25,19-6-2-1-3-7-19)12-10-16-8-9-21-20(13-16)17(15-23-21)14-18-5-4-11-22-18;/h1-3,6-9,13,15,18,22-23H,4-5,10-12,14H2;1H |

Clé InChI |

PPISBGKXDNXXHO-UHFFFAOYSA-N |

SMILES canonique |

C1CC(NC1)CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4,5-Trihydroxy-6-[4-(trifluoromethyl)phenoxy]oxane-2-carboxylic acid](/img/structure/B12293570.png)

![2H-Pyran-3-carboxamide, tetrahydro-N-hydroxy-4-[[4-[[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl]benzoyl]amino]-, (3R,4R)-](/img/structure/B12293597.png)

![cyclopentyl (2S)-2-[[(2R)-2-[(1S)-1-hydroxy-2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate](/img/structure/B12293603.png)

![(9-Bromo-7,11-dimethoxy-12-methyl-10,13-dioxo-2-aza-6-azoniapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl)methyl carbamate](/img/structure/B12293606.png)

![4-[(3E)-3-hydroxyiminobutyl]phenol](/img/structure/B12293622.png)

![Butanedioic acid, mono[2-(trimethylsilyl)ethyl] ester](/img/structure/B12293625.png)